7-Amino-4-methyl-1,8-naphthyridin-2-ol is the superior fluorophore choice where des-methyl analogs yield insufficient quantum efficiency and batch variability. • Enhanced quantum yield directly from 4-methyl substitution for high-signal probe development. • Lower aqueous solubility ensures compatibility with organic-phase synthesis and non-polar formulations. • Steric 4-methyl group enables systematic SAR in drug discovery binding pocket optimization.
7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the aminonaphthyridinone class, which are functional scaffolds valued in materials science and medicinal chemistry. These structures are primarily utilized as fluorescent probes and as polydentate nitrogen-donor ligands for creating metal complexes with specific catalytic or photophysical properties. The core value proposition of this class is derived from the rigid, electron-rich naphthyridine ring system, which provides a stable framework for fluorescence and molecular recognition applications.
Substitution of 7-Amino-4-methyl-1,8-naphthyridin-2-ol with close analogs, such as the des-methyl version (7-Amino-1,8-naphthyridin-2-ol) or isomeric quinolinones, is often unviable for reproducible outcomes. Minor structural modifications to the naphthyridine core, particularly at the 4-position, directly alter the electronic and steric environment of the fluorophore. These changes significantly impact key performance metrics including fluorescence quantum yield, solubility in process solvents, and precursor compatibility in established synthesis routes, making direct substitution a high-risk decision for both process chemistry and application performance.
The presence of a methyl group on a fluorophore's aromatic core can enhance fluorescence quantum yield (ΦF) by sterically hindering intramolecular rotations. This restriction of non-radiative decay pathways leads to higher emission intensity. In a comparative study of analogous fumaronitrile AIEgens, the methylated version (TFN-Me) exhibited a 1.56-fold higher fluorescence intensity than its non-methylated counterpart (TFN) in nanoparticle form. This principle indicates that 7-Amino-4-methyl-1,8-naphthyridin-2-ol is selected over its des-methyl analog for applications demanding maximum fluorescence brightness.
| Evidence Dimension | Relative Fluorescence Intensity Enhancement by Methylation |
| Target Compound Data | Inferred higher fluorescence intensity due to 4-methyl group. |
| Comparator Or Baseline | TFN (non-methylated analog) vs. TFN-Me (methylated analog) shows a 1.56x increase in fluorescence intensity for the methylated compound. |
| Quantified Difference | ~1.56x (inferred) |
| Conditions | Aqueous nanoparticle suspension, demonstrating the effect of methyl-induced steric hindrance on emission. |
For applications like fluorescent labeling, probes, or sensors, a higher quantum yield translates directly to better sensitivity and lower limits of detection.
The addition of a methyl group increases the hydrophobicity of the naphthyridine core, impacting its solubility. The direct analog, 7-Amino-1,8-naphthyridin-2-ol, has a measured aqueous solubility of 888.66 mg/L. In contrast, a closely related isomeric structure, 7-amino-4-methyl-quinolin-2(1H)-one, is reported to have poor solubility in common solvents at room temperature, requiring hot DMSO or DMF for dissolution. This indicates that 7-Amino-4-methyl-1,8-naphthyridin-2-ol will have significantly lower aqueous solubility than its non-methylated counterpart, a critical factor for solvent selection in synthesis, purification, and formulation.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Inferred to be significantly lower than 888.66 mg/L. |
| Comparator Or Baseline | 7-Amino-1,8-naphthyridin-2-ol: 888.66 mg/L. |
| Quantified Difference | Qualitatively significant reduction in aqueous solubility. |
| Conditions | Aqueous solution, standard temperature and pressure. |
Procurement must align with process capabilities; this compound is suited for organic-phase processes, whereas its des-methyl analog may be viable for aqueous-based systems.
The synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol via the Friedländer condensation requires a specific β-ketoester or diketone precursor, such as ethyl acetoacetate, to introduce the C4-methyl group and form the pyridinone ring. In contrast, the synthesis of the non-methylated analog, 7-Amino-1,8-naphthyridin-2-ol, proceeds from a simpler precursor like ethyl malonate or ethyl cyanoacetate. A reported synthesis of a dihydroxy analog from 2-amino-7-hydroxy-1,8-naphthyridine achieved an 80% yield, setting a benchmark for these condensations. The choice to procure the 4-methyl version necessitates sourcing and handling of different starting materials, directly impacting supply chain and process design.
| Evidence Dimension | Required Carbonyl Precursor |
| Target Compound Data | Requires a methylated C4 synthon (e.g., ethyl acetoacetate). |
| Comparator Or Baseline | 7-Amino-1,8-naphthyridin-2-ol requires a non-methylated C4 synthon (e.g., ethyl malonate). |
| Quantified Difference | Qualitative difference in required starting material. |
| Conditions | Friedländer condensation or similar cyclization reaction conditions. |
This is a fundamental procurement decision; the choice of the final compound dictates the entire upstream synthetic route and associated raw material sourcing.
Where maximum signal intensity is critical, the 4-methyl group's enhancement of the fluorescence quantum yield makes this compound the preferred choice over its des-methyl analog for developing sensitive fluorescent probes for bio-imaging or materials analysis.
The compound's lower aqueous solubility makes it well-suited for synthetic modifications and applications in organic solvents. It is the right choice for building more complex structures or for formulations where compatibility with non-polar media is required.
In drug discovery, the 4-methyl group can serve as a key structural element for probing steric interactions within a target binding site. Its use, instead of the des-methyl analog, allows for systematic exploration of structure-activity relationships where pocket size and hydrophobic interactions are being optimized.